molecular formula C22H14ClN5O2 B2697436 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide CAS No. 919842-57-2

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide

Cat. No. B2697436
M. Wt: 415.84
InChI Key: SMHCWLQIBHKCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antimicrobial and Anticancer Agents

The research applications of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide include its potential as both an antimicrobial and anticancer agent. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized various pyrazole and pyrazolo[4,3-d]-pyrimidine derivatives, including compounds structurally similar to N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide. These compounds demonstrated significant in vitro antimicrobial activity and exhibited higher anticancer activity than doxorubicin, a reference drug used in the study. This highlights the compound's potential in the development of novel therapeutic agents targeting both microbial infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

Another application involves the compound's affinity to adenosine receptors, which are significant in various physiological processes. Harden, Quinn, and Scammells (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues, showing that these compounds exhibit A1 adenosine receptor affinity. The 3-chlorophenyl group, similar to that in N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide, demonstrated the greatest activity, suggesting potential use in modulating adenosine receptor-mediated processes (Harden, Quinn, & Scammells, 1991).

Herbicidal Activity

Moreover, the structural motif of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide has been explored for herbicidal activity. Luo, Zhao, Zheng, and Wang (2017) demonstrated that pyrazolo[3,4-d]pyrimidine-4-one derivatives exhibit good inhibition activities against the roots of certain plants at specific dosages, suggesting potential application in agriculture as herbicide agents (Luo, Zhao, Zheng, & Wang, 2017).

CDK2 Inhibition and Anti-Proliferative Activity

In the realm of cancer research, the compound's core structure has been implicated in inhibiting CDK2/cyclin A2, a critical enzyme in cell cycle regulation. Abdel-Rahman et al. (2021) discovered that derivatives with similar structural frameworks exhibit significant inhibitory activity against CDK2 enzyme and demonstrate considerable anti-proliferative effects against various human cancer cell lines. This suggests the potential utility of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide in developing new cancer therapies (Abdel-Rahman et al., 2021).

properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN5O2/c23-17-6-3-7-18(11-17)28-20-19(12-25-28)22(30)27(13-24-20)26-21(29)16-9-8-14-4-1-2-5-15(14)10-16/h1-13H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHCWLQIBHKCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide

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